trans-4-({[(2S)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanoyl]amino}methyl)cyclohexanecarboxylic acid
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Overview
Description
4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a cyclohexane ring substituted with a carboxylic acid group and a benzotriazine moiety, making it an interesting subject for studies in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves multiple steps, including the formation of the benzotriazine ring and the subsequent attachment of the cyclohexane carboxylic acid moiety. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzotriazine moiety.
Substitution: Substitution reactions can occur at the cyclohexane ring or the benzotriazine moiety
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzotriazine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID: Unique due to its specific substitution pattern and combination of functional groups.
Indole Derivatives: Share some structural similarities but differ in their biological activities and applications
Isoxazole Derivatives: Similar in terms of heterocyclic structure but have different chemical properties and uses.
Uniqueness
The uniqueness of 4-{[3-METHYL-2-(4-OXO-3,4-DIHYDRO-1,2,3-BENZOTRIAZIN-3-YL)PENTANAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID lies in its specific combination of a benzotriazine moiety with a cyclohexane carboxylic acid group, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C21H28N4O4 |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[[(2S,3R)-3-methyl-2-(4-oxo-1,2,3-benzotriazin-3-yl)pentanoyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C21H28N4O4/c1-3-13(2)18(25-20(27)16-6-4-5-7-17(16)23-24-25)19(26)22-12-14-8-10-15(11-9-14)21(28)29/h4-7,13-15,18H,3,8-12H2,1-2H3,(H,22,26)(H,28,29)/t13-,14?,15?,18+/m1/s1 |
InChI Key |
USUQFNCQIMZJIS-RMYJWEKJSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCC(C)C(C(=O)NCC1CCC(CC1)C(=O)O)N2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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